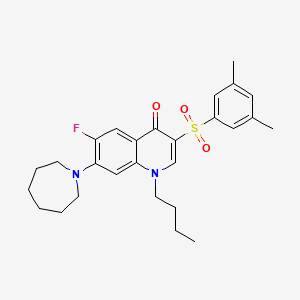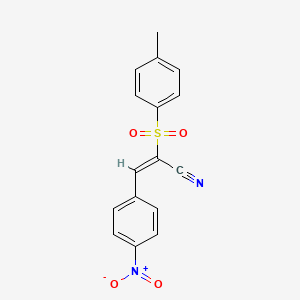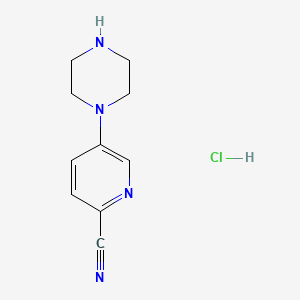![molecular formula C23H26N2O B2964381 N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide CAS No. 329778-67-8](/img/structure/B2964381.png)
N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide is a compound that combines the structural features of tryptamine and ibuprofen. Tryptamine is a biogenic amine known for its wide range of biological activities, while ibuprofen is a well-known non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide involves the coupling of tryptamine and ibuprofen. A common method for preparing amides is through the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The reaction typically involves the activation of the carboxyl group of ibuprofen by DCC, which then reacts with the amino group of tryptamine to form the amide bond . The reaction conditions usually include a solvent such as dichloromethane and are carried out at room temperature.
Análisis De Reacciones Químicas
N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to form secondary amines.
Aplicaciones Científicas De Investigación
N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide has several scientific research applications:
Chemistry: It is used as a model compound for studying amide bond formation and reactions involving indole derivatives.
Biology: The compound’s structural similarity to tryptamine makes it useful in studying serotonin receptors and other biological pathways involving tryptamine derivatives.
Medicine: Its combination of tryptamine and ibuprofen properties makes it a potential candidate for developing new analgesic and anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide involves its interaction with biological targets such as serotonin receptors due to the tryptamine moiety. The ibuprofen part of the molecule can inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide can be compared with other similar compounds such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also combines tryptamine and ibuprofen but with a different linkage, affecting its biological activity and chemical properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: This compound combines tryptamine with naproxen, another NSAID, and has different pharmacological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific combination of tryptamine and ibuprofen, which may offer distinct therapeutic benefits.
Propiedades
IUPAC Name |
(E)-N-[2-(1H-indol-3-yl)ethyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-17(2)15-19-9-7-18(8-10-19)11-12-23(26)24-14-13-20-16-25-22-6-4-3-5-21(20)22/h3-12,16-17,25H,13-15H2,1-2H3,(H,24,26)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZLTPBKFGVDEM-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2964299.png)


![ethyl 2-{2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2964304.png)
![N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2964305.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2964306.png)



![(5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2964311.png)

![methyl 3-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2964318.png)

